molecular formula C8H8INO3 B12839491 Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B12839491
M. Wt: 293.06 g/mol
InChI Key: RDZRHHCPGMBSPS-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the iodination of a precursor pyridine derivative. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 5-substituted derivatives.

    Oxidation Reactions: Formation of 6-carboxy or 6-aldehyde derivatives.

    Reduction Reactions: Formation of 2-hydroxy derivatives.

Scientific Research Applications

Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its electronic properties .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8INO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11)

InChI Key

RDZRHHCPGMBSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)OC)I

Origin of Product

United States

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